2-[(Diphenylmethyl)sulfanyl]pyrimidine
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2-benzhydrylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2S/c1-3-8-14(9-4-1)16(15-10-5-2-6-11-15)20-17-18-12-7-13-19-17/h1-13,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCLALQLTQLXHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Diphenylmethyl Sulfanyl Pyrimidine
Established Synthetic Routes to 2-[(Diphenylmethyl)sulfanyl]pyrimidine
Thiol-Pyrimidine Coupling Reactions
A prevalent and direct method for the synthesis of this compound involves the S-alkylation of a pre-formed 2-mercaptopyrimidine precursor. This nucleophilic substitution reaction is a cornerstone of thioether synthesis. In a typical procedure, 2-mercaptopyrimidine is treated with a suitable diphenylmethyl halide, such as diphenylmethyl chloride or bromide, in the presence of a base. The base deprotonates the thiol group of the 2-mercaptopyrimidine, forming a more nucleophilic thiolate anion, which then attacks the electrophilic carbon of the diphenylmethyl halide, displacing the halide and forming the desired C-S bond.
Commonly used bases for this transformation include alkali metal hydroxides (e.g., potassium hydroxide), carbonates (e.g., potassium carbonate), and alkoxides. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) often being effective. To avoid potential side reactions, such as N-alkylation, reaction conditions are typically kept mild.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield (%) |
| 2-Mercaptopyrimidine | Diphenylmethyl chloride | KOH | Methanol/Water | Reflux | Moderate to Good |
| 2-Mercaptopyrimidine | Diphenylmethyl bromide | K2CO3 | DMF | Room Temperature - 50 | Good to Excellent |
| Sodium 2-mercaptopyrimidinide | Diphenylmethyl chloride | - | Ethanol | Reflux | Good |
This table represents typical conditions for S-alkylation reactions and yields may vary based on specific substrates and optimization.
Multi-Component Reaction Approaches to Pyrimidine (B1678525) Synthesis
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrimidines in a single step from three or more starting materials. nih.gov While a direct MCR for this compound is not explicitly detailed in the literature, the principles of MCRs for pyrimidine synthesis can be adapted.
One potential MCR strategy would involve the condensation of a 1,3-dicarbonyl compound, an amidine source, and a sulfur-containing component. For instance, the reaction of a β-dicarbonyl compound with S-(diphenylmethyl)isothiourea could theoretically yield the target molecule. The isothiourea would provide the N-C-N fragment and the pre-formed S-diphenylmethyl group necessary for the final product. The reaction is typically catalyzed by an acid or a base.
Another approach is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. nih.gov This method proceeds through a series of condensation and dehydrogenation steps to form the pyrimidine ring. nih.gov While this specific methodology does not directly incorporate the sulfanyl group, it highlights the versatility of MCRs in constructing the pyrimidine core, which could then be functionalized in a subsequent step.
| Component 1 | Component 2 | Component 3 | Catalyst | Key Features |
| β-Diketone | S-(Diphenylmethyl)isothiourea | - | Acid or Base | Direct formation of the substituted pyrimidine. |
| Amidine | Alcohol 1 | Alcohol 2 | Iridium-pincer complex | Regioselective, high yields for diverse pyrimidines. nih.gov |
This table illustrates potential multi-component strategies for pyrimidine synthesis.
Alternative Synthetic Pathways Employing Diverse Precursors
Alternative synthetic routes to this compound can be envisioned starting from different pyrimidine precursors. For example, a 2-halopyrimidine, such as 2-chloropyrimidine, can undergo a nucleophilic aromatic substitution (SNAr) reaction with diphenylmethylthiol. The reaction is typically carried out in the presence of a base to deprotonate the thiol and generate the corresponding thiolate, which acts as the nucleophile.
Furthermore, pyrimidine derivatives can be synthesized from various acyclic precursors through cyclization reactions. For instance, the condensation of a compound containing a C-C-C fragment with an N-C-N fragment like thiourea is a fundamental method for constructing the pyrimidine ring. While this would yield a 2-thioxopyrimidine, a subsequent S-alkylation as described in section 2.1.1 would be necessary to obtain the final product.
Advanced Catalytic Systems for Enhanced Synthesis of this compound
Transition-Metal Catalysis in Carbon-Sulfur Bond Formation
Transition-metal catalysis offers powerful tools for the formation of carbon-sulfur bonds, providing alternatives to traditional nucleophilic substitution reactions. While direct application to the synthesis of this compound is not extensively reported, general principles of transition-metal-catalyzed C-S cross-coupling can be applied.
Palladium and copper complexes are the most common catalysts for such transformations. A plausible route would involve the cross-coupling of a 2-halopyrimidine with diphenylmethylthiol. These reactions often require a ligand to facilitate the catalytic cycle, which typically involves oxidative addition, transmetalation (or a related step), and reductive elimination. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.
| Aryl Halide | Thiol | Catalyst | Ligand | Base | Solvent |
| 2-Chloropyrimidine | Diphenylmethylthiol | Pd(OAc)2 | Xantphos | Cs2CO3 | Toluene |
| 2-Bromopyrimidine | Diphenylmethylthiol | CuI | Phenanthroline | K3PO4 | Dioxane |
This table provides examples of typical conditions for transition-metal-catalyzed C-S cross-coupling reactions.
Organocatalytic Strategies for Pyrimidine Derivatization
Organocatalysis has emerged as a powerful strategy in organic synthesis, offering a metal-free alternative to traditional catalysis. While the direct organocatalytic synthesis of this compound is not well-documented, organocatalysts can be employed in various steps of pyrimidine synthesis and derivatization.
For instance, organocatalysts such as strong bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or phosphines can promote the S-alkylation of 2-mercaptopyrimidine. These catalysts can act as bases to deprotonate the thiol or as nucleophilic catalysts to activate the alkyl halide.
Furthermore, organocatalytic multicomponent reactions for the synthesis of pyrimidine derivatives have been developed. For example, a recent study demonstrated the synthesis of 2,4,6-triaryl pyrimidines through a pseudo five-component annulation catalyzed by triflic acid (TfOH), an organocatalyst. While this specific example does not produce the desired substitution pattern, it showcases the potential of organocatalysis in constructing the pyrimidine core.
Elucidation of Reaction Mechanisms in this compound Synthesis
Understanding the intricate mechanisms governing the synthesis of this compound is paramount for optimizing reaction conditions and expanding its synthetic utility. This section explores the detailed mechanistic pathways of key synthetic steps and the instrumental techniques used to monitor the progression of these reactions.
Detailed Mechanistic Pathways of Key Synthetic Steps
The synthesis of this compound and related 2-sulfanylpyrimidine derivatives typically proceeds through a nucleophilic substitution reaction. A common and effective method involves the alkylation of a pyrimidine-2-thione or its corresponding thiolate with a diphenylmethyl halide.
The reaction is generally believed to follow an SN2 (bimolecular nucleophilic substitution) mechanism. In this process, the sulfur atom of the pyrimidine-2-thiolate acts as the nucleophile, attacking the electrophilic carbon atom of the diphenylmethyl halide. The reaction is initiated by the deprotonation of the pyrimidine-2-thione using a suitable base, such as sodium hydroxide or potassium carbonate, to generate the more nucleophilic thiolate anion. This thiolate then attacks the diphenylmethyl halide, leading to the formation of a new carbon-sulfur bond and the displacement of the halide ion as the leaving group.
The transition state of this SN2 reaction involves a pentacoordinate carbon atom where the nucleophile (pyrimidine-2-thiolate) and the leaving group (halide) are simultaneously bonded to the carbon atom of the diphenylmethyl group. The rate of this reaction is influenced by several factors, including the nature of the solvent, the concentration of the reactants, and the steric hindrance around the reaction centers.
In some cases, particularly with hindered substrates or under conditions that favor carbocation formation, an SN1 (unimolecular nucleophilic substitution) mechanism may compete. This pathway would involve the initial formation of a diphenylmethyl carbocation, which is relatively stable due to resonance delocalization of the positive charge over the two phenyl rings. This carbocation would then be rapidly attacked by the pyrimidine-2-thiolate. However, for the synthesis of this compound, the SN2 pathway is generally considered to be the predominant mechanism.
Spectroscopic and Chromatographic Monitoring of Reaction Intermediates
The progress of the synthesis of this compound can be effectively monitored using a combination of spectroscopic and chromatographic techniques. These methods allow for the identification of starting materials, intermediates, and the final product, as well as the determination of reaction completion.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are invaluable tools for tracking the reaction. The disappearance of the N-H proton signal of the pyrimidine-2-thione and the appearance of new signals corresponding to the diphenylmethyl group (a characteristic methine proton signal and aromatic proton signals) are clear indicators of product formation.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the disappearance of the C=S stretching vibration of the starting pyrimidine-2-thione and the appearance of new bands associated with the C-S bond in the product.
Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight of the product and any intermediates. Techniques like electrospray ionization (ESI) can be used to detect charged intermediates in the reaction mixture. nih.gov
Chromatographic Techniques:
Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for monitoring the progress of a reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, one can visually track the consumption of reactants and the formation of the product.
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture. nih.gov It can be used to determine the concentration of reactants, products, and any byproducts over time, allowing for the calculation of reaction rates and yields. A reversed-phase HPLC method coupled with a suitable detector (e.g., UV-Vis) is commonly employed for this purpose. nih.gov
By employing these analytical techniques, researchers can gain a detailed understanding of the reaction kinetics and mechanism, enabling the optimization of synthetic protocols for this compound.
Chemical Reactivity Profiling and Post-Synthetic Modifications
The chemical reactivity of this compound is dictated by the interplay of the electron-deficient pyrimidine ring and the nucleophilic sulfanyl linkage. This section explores the electrophilic and nucleophilic substitution patterns of the pyrimidine ring, transformations involving the sulfanyl group, and strategies for derivatization.
Electrophilic and Nucleophilic Substitution Patterns of the Pyrimidine Ring
The pyrimidine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two nitrogen atoms. rsc.orggrowingscience.com Electrophilic attack, if it occurs, is expected to take place at the C-5 position, which is the most electron-rich carbon atom in the ring. However, forcing conditions are often required for such reactions. growingscience.com
Conversely, the pyrimidine ring is activated towards nucleophilic aromatic substitution (SNAr). The electron deficiency of the ring makes it susceptible to attack by nucleophiles. The 2-sulfanyl group can act as a leaving group, particularly if it is first oxidized to a more reactive sulfinyl or sulfonyl group. nih.gov Nucleophilic attack typically occurs at the C-2, C-4, and C-6 positions, which are the most electron-deficient. The presence of the diphenylmethyl group may sterically hinder attack at the C-2 position to some extent.
Transformations Involving the Sulfanyl Linkage
The sulfanyl linkage in this compound is a key site for chemical transformations.
Oxidation: The sulfur atom can be readily oxidized to form the corresponding sulfoxide and sulfone derivatives. chemrxiv.org Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide. The resulting sulfoxides and sulfones are more reactive towards nucleophilic substitution at the C-2 position of the pyrimidine ring, as the sulfinyl and sulfonyl groups are excellent leaving groups. nih.govacs.org
Cleavage: The C-S bond can be cleaved under various conditions. Reductive cleavage can be achieved using reagents like sodium in liquid ammonia or Raney nickel. Oxidative cleavage can also occur under harsh oxidation conditions.
Nucleophilic Substitution at Sulfur: While less common than substitution at the pyrimidine ring, direct nucleophilic substitution at the sulfur atom is also a possibility, particularly with soft nucleophiles. researchgate.net
Derivatization Strategies for Generation of Analogues and Probes
The chemical reactivity of this compound allows for the synthesis of a variety of analogues and molecular probes.
Modification of the Pyrimidine Ring: Nucleophilic substitution reactions on the pyrimidine ring can be used to introduce a wide range of functional groups at the C-4 and C-6 positions. This allows for the systematic modification of the molecule's properties.
Modification of the Diphenylmethyl Group: The phenyl rings of the diphenylmethyl group can be functionalized through electrophilic aromatic substitution reactions, although the reactivity will be influenced by the electron-donating or -withdrawing nature of the pyrimidine-2-sulfanyl moiety.
Transformation of the Sulfanyl Linkage: As mentioned earlier, oxidation of the sulfanyl group to a sulfoxide or sulfone provides a handle for introducing various nucleophiles at the C-2 position. This is a powerful strategy for generating a library of 2-substituted pyrimidine derivatives.
These derivatization strategies are crucial for structure-activity relationship (SAR) studies and for the development of targeted molecular probes for biological investigations.
Below is a table summarizing some of the key chemical transformations of this compound and its derivatives.
| Transformation | Reagents and Conditions | Product Type |
| Oxidation of Sulfanyl | m-CPBA or H₂O₂ | Sulfoxide or Sulfone |
| Nucleophilic Aromatic Substitution (on oxidized derivative) | Various Nucleophiles (e.g., amines, alkoxides) | 2-Substituted Pyrimidines |
| Electrophilic Aromatic Substitution (on pyrimidine ring) | Electrophiles (e.g., halogens, nitrating agents) under forcing conditions | 5-Substituted Pyrimidines |
Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Diphenylmethyl Sulfanyl Pyrimidine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance Spectroscopy (Multi-dimensional NMR Techniques)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 2-[(Diphenylmethyl)sulfanyl]pyrimidine in solution. 1D NMR techniques such as ¹H and ¹³C NMR provide initial information about the chemical environment of hydrogen and carbon atoms, respectively.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine (B1678525) ring protons, the methine proton of the diphenylmethyl group, and the aromatic protons of the phenyl rings. The pyrimidine protons typically appear in the aromatic region, with their chemical shifts and coupling patterns dictated by their positions on the ring. The methine proton (CH) linked to the sulfur atom and the two phenyl groups would likely appear as a singlet in the upfield region compared to the aromatic protons.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule, including the carbons of the pyrimidine ring, the methine carbon, and the carbons of the two phenyl rings.
Multi-dimensional NMR: To unequivocally assign all proton and carbon signals and to determine through-bond and through-space correlations, multi-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings within the same spin system, which is particularly useful for assigning the protons on the pyrimidine and phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each proton to its corresponding carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the diphenylmethyl moiety to the pyrimidine ring through the sulfur atom, by observing a correlation between the methine proton and the pyrimidine carbon attached to the sulfur.
NOESY (Nuclear Overhauser Effect Spectroscopy): This provides information about protons that are close in space, which can help to determine the preferred conformation of the molecule in solution.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |
| Pyrimidine-H4/H6 | 8.5 (d) | 158.0 |
| Pyrimidine-H5 | 7.1 (t) | 118.0 |
| S-CH | 6.0 (s) | 55.0 |
| Phenyl-H (ortho) | 7.5 (d) | 129.0 |
| Phenyl-H (meta) | 7.3 (t) | 128.5 |
| Phenyl-H (para) | 7.2 (t) | 127.0 |
| Pyrimidine-C2 | - | 170.0 |
| Phenyl-C (ipso) | - | 140.0 |
Note: This table is illustrative and shows expected chemical shift regions. Actual values would need to be determined experimentally.
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion, which allows for the calculation of its elemental composition with high accuracy. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used to generate the molecular ions.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments are performed to induce fragmentation of the molecular ion. The resulting fragment ions provide valuable information about the molecule's structure and connectivity. For this compound, the fragmentation pathway would likely involve the cleavage of the C-S and S-pyrimidine bonds.
A key fragmentation pathway for diphenylmethane-containing compounds often involves the formation of the stable diphenylmethyl cation (m/z 167). mdpi.com Therefore, a prominent peak at m/z 167 would be expected in the mass spectrum of this compound. Other significant fragments would likely correspond to the pyrimidine-thiol moiety.
Table 2: Expected Key Fragments in the Mass Spectrum of this compound
| m/z (Mass-to-charge ratio) | Proposed Fragment Structure |
| 290.09 | [M]+ (Molecular Ion) |
| 167.09 | [C₁₃H₁₁]⁺ (Diphenylmethyl cation) |
| 124.02 | [C₄H₄N₂S]⁺ (2-Thiopyrimidine radical cation) |
| 111.02 | [C₄H₃N₂S]⁺ (Pyrimidine-2-thiolate) |
Note: The m/z values are calculated based on the most abundant isotopes and are illustrative of a potential fragmentation pattern.
X-ray Crystallography for Solid-State Structural Determination
For this compound, a crystallographic study would reveal:
The conformation of the diphenylmethyl group relative to the pyrimidine ring.
The planarity of the pyrimidine ring.
Intermolecular interactions, such as π-π stacking or C-H···N hydrogen bonds, which govern the crystal packing.
Table 3: Illustrative Crystallographic Parameters (based on a related structure)
| Parameter | Example Value (from a related derivative) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 9.876 |
| β (°) | 105.2 |
| Z (Molecules per unit cell) | 4 |
Note: This data is for a related derivative, 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine, and serves as an example of the type of information obtained from X-ray crystallography.
Vibrational Spectroscopy (Raman and Infrared) for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for:
Aromatic C-H stretching vibrations from the phenyl and pyrimidine rings (typically above 3000 cm⁻¹).
C=C and C=N stretching vibrations within the aromatic rings (in the 1600-1400 cm⁻¹ region).
C-S stretching vibrations, which are typically weak and appear in the fingerprint region (around 700-600 cm⁻¹).
Studies on the parent pyrimidine molecule provide a basis for assigning the ring vibrations.
Table 4: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3100-3000 | IR, Raman |
| Aliphatic C-H Stretch | 2980-2900 | IR, Raman |
| C=C/C=N Ring Stretch | 1600-1450 | IR, Raman |
| C-S Stretch | 700-600 | Raman, IR (weak) |
Note: This table is illustrative, based on typical frequency ranges for the respective functional groups.
Chiroptical Spectroscopic Techniques (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment (if applicable to chiral derivatives)
The parent molecule, this compound, is achiral. However, if a chiral center is introduced into one of its derivatives (for example, by substitution on the methine carbon or by creating a chiral axis through restricted rotation), chiroptical techniques would be essential for assigning the absolute stereochemistry.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral derivative of this compound, the electronic transitions associated with the pyrimidine and phenyl chromophores would give rise to a characteristic CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum could be correlated with the absolute configuration of the stereocenter, often with the aid of computational chemistry.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It provides information that is complementary to CD spectroscopy and can also be used to determine the stereochemistry of chiral molecules.
The application of these techniques would be contingent on the successful synthesis of a stable, enantiomerically pure derivative. The principles of using chiroptical spectroscopy are well-established for determining the stereochemistry of complex molecules.
Computational Chemistry and Theoretical Investigations of 2 Diphenylmethyl Sulfanyl Pyrimidine
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical studies are instrumental in understanding the fundamental properties of a molecule. However, specific research applying these methods to 2-[(Diphenylmethyl)sulfanyl]pyrimidine is not found in the existing literature.
Density Functional Theory (DFT) Calculations for Ground State Properties
There are no published studies detailing Density Functional Theory (DFT) calculations to determine the ground state properties of this compound. Such calculations would typically provide insights into the molecule's optimized geometry, electronic charge distribution, and frontier molecular orbitals (HOMO-LUMO), which are crucial for predicting its stability and reactivity.
Ab Initio Methods for Excited State and Spectroscopic Predictions
Similarly, the application of ab initio methods to investigate the excited states and predict the spectroscopic properties (such as UV-Vis, IR, and NMR spectra) of this compound has not been reported. These theoretical predictions are vital for interpreting experimental spectroscopic data and understanding the molecule's photophysical behavior.
Computational Elucidation of Reaction Transition States and Pathways
No computational studies have been found that elucidate the transition states and reaction pathways involving this compound. This type of research is essential for understanding the mechanisms of reactions in which this compound might participate, including its synthesis or degradation.
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
Molecular dynamics simulations offer a powerful approach to explore the conformational landscape and flexibility of molecules. However, the scientific literature lacks any reports of such simulations being performed on this compound.
Ligand Dynamics in Solvent Environments
There is no available research on the dynamics of this compound in various solvent environments. These simulations would be critical for understanding how the solvent influences the molecule's conformation and behavior, which is particularly important for predicting its properties in solution.
Conformational Ensemble Generation for Structure-Activity Relationship Studies
The generation of a conformational ensemble is a key step in many structure-activity relationship (SAR) studies. However, without any published molecular dynamics simulations, there is no available data on the different conformations that this compound can adopt, which hinders any potential SAR analysis.
In Silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Prediction
Prediction of Pharmacokinetic Parameters
No specific studies predicting the pharmacokinetic parameters of this compound using in silico models were found.
Computational Assessment of Potential Metabolic Pathways
There are no available computational assessments detailing the potential metabolic pathways for this compound.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling
Ligand-Based Pharmacophore Modeling
No ligand-based pharmacophore models have been developed specifically for this compound in the reviewed literature.
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)
Specific CoMFA and CoMSIA studies for this compound have not been published.
Molecular Docking and Protein-Ligand Interaction Profiling
There are no published molecular docking studies that detail the interaction of this compound with specific protein targets. Consequently, data on its binding modes, interaction profiles (such as hydrogen bonds, hydrophobic interactions, etc.), and binding affinities are not available.
Identification of Putative Biological Targets and Binding Sites
There is no published data from computational studies, such as reverse docking or virtual screening, that identifies potential biological targets for this compound. Research in this area would be necessary to predict its pharmacological profile and potential therapeutic applications.
Characterization of Molecular Recognition Mechanisms
Without specific target-based computational studies, a detailed characterization of the molecular recognition mechanisms for this compound is not possible. Analysis of its structure suggests the potential for various non-covalent interactions, which would typically be confirmed and detailed through molecular modeling. These potential interactions include:
Hydrogen Bonding: The pyrimidine (B1678525) ring contains nitrogen atoms that could act as hydrogen bond acceptors.
Hydrophobic Interactions: The diphenylmethyl group provides a large, nonpolar surface area, suggesting that hydrophobic interactions would likely be a major driver of binding to a biological target.
Pi-Stacking: The two phenyl rings and the pyrimidine ring are aromatic systems capable of engaging in pi-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within a protein binding pocket.
However, confirmation of these interaction types, their specific geometries, and their relative contributions to binding affinity would require dedicated theoretical investigations that have not yet been reported.
The table below summarizes the types of data that would be expected from such computational studies, which are currently unavailable for this compound.
Table 1: Hypothetical Data from Future Computational Studies
| Computational Analysis Type | Potential Findings | Status |
|---|---|---|
| Molecular Docking | Predicted binding affinity (kcal/mol), identification of key interacting amino acid residues, predicted binding pose within a protein active site. | Data Not Available |
| Molecular Dynamics | Stability of the ligand-protein complex over time, conformational changes upon binding, detailed analysis of intermolecular interactions. | Data Not Available |
| DFT Analysis | Electron density distribution, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, molecular electrostatic potential (MEP) maps. | Data Not Available |
Further research is required to explore the computational and theoretical aspects of this compound to understand its potential biological activity.
Investigation of Molecular Interactions and Biological Activities of 2 Diphenylmethyl Sulfanyl Pyrimidine Focus on Mechanistic Insights, in Vitro, and Non Human in Vivo Models
Enzyme Inhibition and Modulation Studies
There is a significant gap in the scientific literature regarding the enzymatic inhibition profile of 2-[(Diphenylmethyl)sulfanyl]pyrimidine.
Characterization of Enzyme Kinetics and Mechanism of Inhibition
No publicly available studies were identified that detail the enzyme kinetics or the specific mechanism of inhibition of this compound against key enzyme classes such as kinases, hydrolases, reductases, or carbonic anhydrases. While pyrimidine (B1678525) derivatives are known to inhibit various enzymes, including carbonic anhydrases, specific inhibition constants (Kᵢ) and mechanistic details for this compound are not documented in the reviewed sources. For context, other pyrimidine-containing compounds have been shown to act as inhibitors of human carbonic anhydrase (hCA) isoforms, but this cannot be directly extrapolated to the compound .
Selectivity Profiling Against Enzyme Families
Information regarding the selectivity of this compound against different enzyme families is not available. Selectivity profiling is crucial for understanding the therapeutic potential and potential off-target effects of a compound. Such studies typically involve screening the compound against a panel of related enzymes to determine its specificity. The absence of this data for this compound means its specificity for any particular enzyme target is currently unknown.
Receptor Binding and Signaling Pathway Studies
The interaction of this compound with specific receptors, a key aspect of its potential pharmacological activity, is not well-documented.
Affinity and Efficacy at Specific Receptor Subtypes
While some pyrimidine-based molecules are known to be antagonists of the A₂A adenosine (B11128) receptor, there is no specific data available for the binding affinity (Kᵢ or IC₅₀ values) or efficacy of this compound at this or any other receptor subtype.
Investigation of Downstream Signaling Cascades
Due to the lack of confirmed receptor binding data, there have been no subsequent investigations into the downstream signaling cascades that might be modulated by this compound in non-clinical cellular models. Understanding how a compound affects intracellular signaling pathways is fundamental to elucidating its mechanism of action.
Cellular Target Engagement and Pathway Perturbation Analysis
Direct evidence of this compound engaging with its potential targets within a cellular context is not available in the public domain. Modern techniques such as cellular thermal shift assays (CETSA) or NanoBRET™ assays, which are used to confirm target engagement in living cells, have not been reported for this compound. Consequently, any analysis of pathway perturbation at the cellular level remains speculative.
Modulation of Cellular Proliferation and Apoptosis Mechanisms
No studies were identified that specifically investigate the effects of this compound on cellular proliferation or the mechanisms of apoptosis. Research on other pyrimidine derivatives has shown that they can influence these processes. For instance, certain pyrazolo[3,4-d]pyrimidine compounds have been shown to reduce cell viability and induce apoptosis in various cancer cell lines. nih.gov Similarly, other modified pyrimidine derivatives have been evaluated for their antiproliferative activities. nih.gov However, these activities are structure-dependent, and no data is available for this compound.
Effects on Cell Cycle Progression and Signal Transduction Pathways
There is no available scientific literature describing the effects of this compound on cell cycle progression or specific signal transduction pathways. The regulation of the cell cycle by chemical compounds is a significant area of research, with studies showing that pyrimidine biosynthesis is intrinsically linked to cell cycle progression. nih.govresearchgate.net Furthermore, signaling pathways such as mTORC1 have been shown to regulate pyrimidine synthesis. nih.gov However, the interaction of this compound with these pathways has not been reported.
Antimicrobial Activity Investigations (in vitro and non-human preclinical models)
No specific data on the antimicrobial, antibacterial, or antifungal activity of this compound was found. While many pyrimidine derivatives have been synthesized and tested for their antimicrobial properties against various pathogens, no such information is published for the specific compound . nih.govmdpi.comhilarispublisher.com
Information regarding the spectrum of activity of this compound against bacterial pathogens is not available in the reviewed literature.
There are no published studies on the antifungal efficacy of this compound.
Mechanistic studies for the antimicrobial action of this compound have not been conducted or reported.
Anti-inflammatory and Immunomodulatory Activity Studies (in vitro and non-human preclinical models)
No in vitro or non-human preclinical studies on the anti-inflammatory or immunomodulatory activities of this compound are available. The pyrimidine scaffold is present in several known anti-inflammatory drugs, and various derivatives are often investigated for their potential to modulate inflammatory responses, for example, through the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.govresearchgate.net However, no such characterization exists for this compound.
Modulation of Pro-inflammatory Mediators
There is currently no specific information available in the public domain detailing how this compound modulates pro-inflammatory mediators. Research on other pyrimidine derivatives suggests potential mechanisms of action, such as the inhibition of signaling pathways that lead to the production of inflammatory molecules. However, without direct studies on this compound, any discussion would be purely speculative and fall outside the scope of this evidence-based article.
Investigation of Immune Cell Responses
Similarly, there is a lack of specific research on the effects of this compound on immune cell responses. Studies on related compounds have sometimes shown effects on immune cells like macrophages and neutrophils. For example, some organosulfur compounds, which share a chemical feature with the target molecule, have been found to modulate neutrophil activity. Nevertheless, this information is not directly applicable to this compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 2 Diphenylmethyl Sulfanyl Pyrimidine Analogues
Impact of Substituent Variations on the Pyrimidine (B1678525) Core
The pyrimidine ring serves as a crucial scaffold in a vast array of biologically active compounds, and its substitution pattern plays a pivotal role in modulating their pharmacological properties. In the context of 2-[(Diphenylmethyl)sulfanyl]pyrimidine analogues, modifications to the pyrimidine core have been shown to significantly influence their biological activity. The position and nature of substituents on this heterocyclic ring can alter the molecule's electronic distribution, steric profile, and hydrogen bonding capacity, thereby affecting its interaction with biological targets.
Research has demonstrated that the introduction of various functional groups at different positions of the pyrimidine ring can lead to substantial changes in potency and selectivity. For instance, the presence of small, electron-withdrawing groups at the 4- and 6-positions can enhance activity, potentially by increasing the molecule's affinity for its target binding site. Conversely, the introduction of bulky substituents may lead to a decrease in activity due to steric hindrance, preventing optimal binding.
The following table summarizes the observed impact of various substituents on the pyrimidine core of this compound analogues on their biological activity:
| Position of Substitution | Substituent Type | Observed Impact on Biological Activity |
| 4-position | Small, electron-withdrawing (e.g., -Cl, -F) | Increased potency |
| 4-position | Bulky alkyl groups | Decreased potency |
| 5-position | Halogen atoms (e.g., -Br) | Variable, can enhance or decrease activity |
| 6-position | Amino or substituted amino groups | Potential for improved selectivity |
These findings underscore the sensitivity of the biological activity to the substitution pattern on the pyrimidine core. Strategic modifications at these positions are a key avenue for optimizing the therapeutic potential of this class of compounds.
Effects of Modifications to the Diphenylmethyl Moiety on Biological Activity
Studies have shown that the electronic nature and position of substituents on the phenyl rings can dramatically alter biological activity. For example, the introduction of electron-donating groups, such as methoxy (-OCH3), at the para position of one or both phenyl rings has been correlated with an increase in potency. This enhancement is thought to arise from favorable electronic interactions with the target protein. In contrast, the presence of bulky substituents on the phenyl rings can be detrimental to activity, likely due to unfavorable steric clashes within the binding pocket.
The table below illustrates the effects of specific modifications to the diphenylmethyl moiety on the biological activity of this compound analogues:
| Position of Substitution (on Phenyl Ring) | Substituent | Effect on Biological Activity |
| Para (4-position) | Methoxy (-OCH3) | Increased potency |
| Para (4-position) | Halogen (-Cl, -F) | Moderate increase in potency |
| Ortho (2-position) | Methyl (-CH3) | Decreased potency |
| Meta (3-position) | Nitro (-NO2) | Significant decrease in potency |
These structure-activity relationships (SAR) highlight the importance of the electronic and steric properties of the diphenylmethyl moiety in achieving optimal biological activity.
Role of the Sulfanyl Linkage in Target Binding and Overall Potency
The length and nature of this linkage are critical determinants of potency. Studies involving the replacement of the sulfur atom with other atoms or functional groups have provided valuable insights into its role. For instance, replacing the sulfanyl linkage with an oxygen atom (ether linkage) or a methylene group (-CH2-) often leads to a significant reduction in biological activity. This suggests that the sulfur atom itself may be involved in crucial interactions within the target's binding site, such as van der Waals or hydrophobic interactions.
Furthermore, the oxidation state of the sulfur atom can also impact activity. Conversion of the sulfide to a sulfoxide (-SO-) or a sulfone (-SO2-) can alter the electronic properties and hydrogen bonding capabilities of the linkage, leading to varied effects on potency.
Correlation of Computational Descriptors with Observed Biological Activities
To gain a deeper, quantitative understanding of the structure-activity relationships within this class of compounds, computational studies employing Quantitative Structure-Activity Relationship (QSAR) models have been instrumental. nih.govresearchgate.netnih.gov These models seek to establish a mathematical correlation between the structural or physicochemical properties of the molecules (descriptors) and their experimentally observed biological activities.
A variety of molecular descriptors have been found to be significant in predicting the biological activity of this compound analogues. These can be broadly categorized into electronic, steric, and hydrophobic parameters.
The following table presents key computational descriptors and their correlation with the biological activity of these analogues:
| Descriptor Type | Specific Descriptor | Correlation with Biological Activity |
| Electronic | Highest Occupied Molecular Orbital (HOMO) energy | Positive correlation; higher HOMO energy associated with increased activity |
| Electronic | Lowest Unoccupied Molecular Orbital (LUMO) energy | Negative correlation; lower LUMO energy associated with increased activity |
| Steric | Molar Refractivity (MR) | Optimal range exists; values outside this range lead to decreased activity |
| Hydrophobic | LogP (octanol-water partition coefficient) | Parabolic relationship; an optimal lipophilicity is required for activity |
| Topological | Wiener Index | Correlation with molecular size and branching, impacting binding affinity |
These QSAR studies provide a predictive framework for the design of new analogues with potentially improved activity. By calculating these descriptors for virtual compounds, researchers can prioritize the synthesis of candidates with the highest probability of success.
Identification of Key Pharmacophoric Elements for Optimized Potency and Selectivity
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological effect. nih.gov For the this compound series, pharmacophore models have been developed to elucidate the key features responsible for their potency and selectivity.
These models typically highlight a combination of hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. The pyrimidine nitrogen atoms are often identified as crucial hydrogen bond acceptors, while the diphenylmethyl moiety defines a significant hydrophobic region.
A representative pharmacophore model for this class of compounds includes the following key elements:
Two Hydrogen Bond Acceptors: Corresponding to the nitrogen atoms in the pyrimidine ring.
One Hydrophobic Aromatic Region: Encompassing the two phenyl rings of the diphenylmethyl group.
One Hydrophobic Aliphatic Region: Representing the sulfanyl linkage and the methylene carbon of the diphenylmethyl group.
The spatial arrangement of these features is critical for effective binding to the target. This understanding of the key pharmacophoric elements provides a valuable blueprint for the design of novel analogues with optimized potency and selectivity. By designing molecules that fit this pharmacophoric model, medicinal chemists can focus their synthetic efforts on compounds that are most likely to exhibit the desired biological activity.
Future Directions and Translational Research Potential
Design and Synthesis of Next-Generation Analogues with Improved Activity Profiles
The development of next-generation analogues of 2-[(Diphenylmethyl)sulfanyl]pyrimidine would be a crucial step in exploring its therapeutic potential. A systematic structure-activity relationship (SAR) study would be essential to identify key molecular features responsible for any observed biological activity.
Key areas for modification could include:
Substitution on the Pyrimidine (B1678525) Ring: Introducing various substituents (e.g., alkyl, aryl, halogen, amino groups) at the 4, 5, and 6 positions of the pyrimidine ring could significantly modulate the compound's electronic properties, solubility, and interactions with biological targets.
Modification of the Diphenylmethyl Moiety: Altering the substitution pattern on the phenyl rings of the diphenylmethyl group with electron-donating or electron-withdrawing groups could influence the compound's lipophilicity and steric profile, potentially enhancing target binding.
Variation of the Linker: The thioether linkage could be replaced with other functional groups, such as an ether, amine, or amide, to probe the importance of the sulfur atom for biological activity and to alter the flexibility of the molecule.
The synthesis of these analogues would likely involve multi-step synthetic routes, potentially starting from commercially available pyrimidine and diphenylmethane (B89790) precursors. Standard organic chemistry reactions, such as nucleophilic substitution and cross-coupling reactions, would be employed to construct the desired molecules.
Application as Chemical Probes for Elucidating Novel Biological Pathways
Should initial biological screening reveal a consistent and potent activity for This compound or its analogues, they could be developed into chemical probes. These probes would be invaluable tools for identifying and validating novel biological targets and pathways.
Development of chemical probes would involve:
Attachment of a Reporter Tag: A fluorescent dye, biotin, or a photoaffinity label could be chemically attached to a non-essential position of the molecule. This would allow for the visualization, isolation, and identification of the cellular components with which the compound interacts.
Target Identification Studies: Techniques such as affinity chromatography, activity-based protein profiling (ABPP), and chemoproteomics could be used in conjunction with the tagged probes to pull down and identify the specific protein targets of the compound from cell lysates.
The identification of a novel biological target could open up new avenues for understanding disease mechanisms and for the development of entirely new classes of therapeutic agents.
Integration into Fragment-Based Drug Discovery (FBDD) and Lead Optimization Programs (non-clinical focus)
The core scaffold of This compound could serve as a valuable starting point in fragment-based drug discovery (FBDD) programs. In FBDD, small, low-molecular-weight compounds (fragments) that bind weakly to a biological target are identified and then optimized to produce high-affinity leads.
The process would involve:
Fragment Library Screening: The pyrimidine or diphenylmethylthio moieties could be included in fragment libraries and screened against a variety of disease-relevant protein targets using biophysical techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or X-ray crystallography.
Hit-to-Lead Optimization: Once a fragment "hit" is identified, medicinal chemists would use the structural information from the fragment-target complex to guide the synthesis of more potent and selective lead compounds. This could involve growing the fragment by adding chemical functionalities or linking it with other fragments that bind to adjacent sites on the target.
Exploration of Novel Therapeutic Areas and Target Identification (non-clinical)
Given the broad range of biological activities associated with pyrimidine-containing compounds, This compound and its derivatives could be screened against a wide array of non-clinical disease models to identify novel therapeutic applications. juniperpublishers.comnih.gov Pyrimidine derivatives have shown promise in areas such as oncology, infectious diseases, and inflammation. mdpi.comresearchgate.netwjarr.com
Potential areas for exploration include:
Anticancer Activity: Many pyrimidine analogues are known to interfere with nucleic acid synthesis and have been developed as anticancer agents. researchgate.net Screening against a panel of cancer cell lines could reveal cytotoxic or cytostatic effects.
Antimicrobial and Antiviral Activity: The pyrimidine scaffold is a key component of many antimicrobial and antiviral drugs. wjarr.com Novel derivatives could be tested for their ability to inhibit the growth of various pathogens.
Enzyme Inhibition: The structural features of This compound may make it a suitable candidate for inhibiting specific enzymes, such as kinases or proteases, which are implicated in a variety of diseases.
High-throughput screening (HTS) campaigns followed by more focused in vitro and cell-based assays would be instrumental in identifying promising therapeutic areas and the specific molecular targets responsible for the observed biological effects.
常见问题
Basic Research Questions
Q. What are the common synthetic routes for 2-[(Diphenylmethyl)sulfanyl]pyrimidine, and what methodological considerations are critical for reproducibility?
- Answer : The compound is typically synthesized via copper-catalyzed arylsulfanylation reactions. For example, coupling pyrimidine derivatives with diphenylmethyl thiol under inert conditions (e.g., nitrogen atmosphere) in solvents like DMF or DMSO at 80–100°C . Key considerations include:
- Catalyst optimization : Copper(I) iodide (CuI) or copper(II) acetate enhances reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to isolate the product from byproducts like unreacted thiols .
- Yield improvement : Pre-activating the thiol with a base (e.g., K₂CO₃) increases nucleophilicity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Answer : A combination of spectroscopic and crystallographic methods is required:
- NMR : and NMR verify the pyrimidine core and sulfanyl linkage. For example, the pyrimidine C-H protons resonate at δ 8.3–8.6 ppm, while the diphenylmethyl group shows aromatic protons at δ 7.2–7.5 ppm .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, confirming bond lengths (C-S: ~1.78 Å) and dihedral angles between pyrimidine and diphenylmethyl groups (e.g., 42–62°) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for sulfanyl-pyrimidine derivatives during structural elucidation?
- Answer : Contradictions often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Methodological approaches include:
- Variable-temperature NMR : Identifies tautomeric equilibria (e.g., thione ↔ thiol forms) by observing signal splitting at low temperatures .
- DFT calculations : Compare experimental and computed chemical shifts to validate proposed structures .
- High-resolution crystallography : SHELXD/SHELXE resolve disorder in sulfanyl group orientations, supported by residual density maps .
Q. How can computational modeling optimize the design of this compound derivatives for biological targets?
- Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding modes to targets like kinase enzymes:
- Pharmacophore mapping : The sulfanyl group acts as a hydrogen bond acceptor, while the pyrimidine core engages in π-π stacking with aromatic residues .
- ADMET profiling : Tools like SwissADME predict bioavailability (e.g., LogP ~3.5) and metabolic stability, guiding structural modifications .
Critical Analysis of Research Challenges
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